Chromatographic Resolution: Unique Relative Retention Time (RRT) in Validated HPLC Method
In a validated stability-indicating HPLC method for lysine clonixinate, 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide (designated as Chloramide) exhibits a distinct retention time (RT) of 37.868 min and a relative retention time (RRT) of 1.62 relative to lysine clonixinate (RT 23.339 min) [1]. This RRT differentiates it from co-occurring impurities: 5-Chloro clonixin (RRT 1.55), Hydroxamide (RRT 1.46), and Dechloro clonixin (RRT 0.29) [1].
| Evidence Dimension | Chromatographic Retention (Relative Retention Time, RRT) |
|---|---|
| Target Compound Data | RRT = 1.62 (RT = 37.868 min) |
| Comparator Or Baseline | Lysine clonixinate (RRT = 1.00, RT = 23.339 min); 5-Chloro clonixin (RRT = 1.55); Hydroxamide (RRT = 1.46); Dechloro clonixin (RRT = 0.29) |
| Quantified Difference | RRT difference from 5-Chloro clonixin: 0.07; from Hydroxamide: 0.16; from Dechloro clonixin: 1.33 |
| Conditions | Inertsil ODS 3V 250 mm x 4.6 mm, 5 µm column; 0.025M KH₂PO₄ pH 3.0 buffer / ACN gradient; flow 1.7 mL/min; detection 245 nm |
Why This Matters
The unique RRT enables unambiguous chromatographic identification and quantitation of this specific impurity during Clonixin drug product release and stability testing, preventing misidentification that would occur if a different impurity standard were used.
- [1] Nagendra Kumar M, Shanmukha Kumar V, Lohita Varma P, Raja Sekhara Prasad K. A new validated stability indicating HPLC method for the estimation of related substances of lysine clonixinate and cyclobenzaprine hydrochloride in pharmaceutical dosage forms. Int J Pharm. 2015;5(1):170-179. View Source
